Tert-butyldimethylsilyl trifluoromethanesulfonate

Catalog No.
S663610
CAS No.
69739-34-0
M.F
C7H15F3O3SSi
M. Wt
264.34 g/mol
Availability
In Stock
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Tert-butyldimethylsilyl trifluoromethanesulfonate

CAS Number

69739-34-0

Product Name

Tert-butyldimethylsilyl trifluoromethanesulfonate

IUPAC Name

[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate

Molecular Formula

C7H15F3O3SSi

Molecular Weight

264.34 g/mol

InChI

InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3

InChI Key

WLLIXJBWWFGEHT-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F

Synonyms

(1,1-Dimethylethyl)dimethylsilyl Trifluoromethanesulfonate; Trifluoromethanesulfonic Acid (1,1-Dimethylethyl)dimethylsilyl ester; Trifluoromethanesulfonic Acid tert-Butyldimethylsilyl Ester; Tert-Butyldimethylsilyl Triflate;

Canonical SMILES

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F

Tert-butyldimethylsilyl trifluoromethanesulfonate is a chemical compound with the formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.34 g/mol. It is commonly used as a reagent for the introduction of tert-butyldimethylsilyl protecting groups in organic synthesis, particularly for alcohols and other nucleophiles. The compound is characterized by its triflate group, which enhances its reactivity, making it a valuable tool in various chemical transformations. Its physical properties include a boiling point of 65-67 °C and a density of 1.151 g/mL at 25 °C .

  • Flammable: TBS-OTf is a flammable liquid and vapor [].
  • Skin and eye irritant: Contact with TBS-OTf can cause severe skin burns and eye damage [].
  • Respiratory irritant: Inhalation of TBS-OTf vapors may cause respiratory irritation [].
  • Proper handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TBS-OTf [].

Tert-butyldimethylsilyl trifluoromethanesulfonate acts primarily as an electrophilic silylating agent. It reacts with alcohols to form tert-butyldimethylsilyl ethers, which serve as stable protecting groups during subsequent reactions. The general reaction can be represented as follows:

R OH+tert butyldimethylsilyl trifluoromethanesulfonateR O Si CH3)2C(CH3)3+trifluoromethanesulfonic acid\text{R OH}+\text{tert butyldimethylsilyl trifluoromethanesulfonate}\rightarrow \text{R O Si CH}_3)_2C(CH_3)_3+\text{trifluoromethanesulfonic acid}

In this reaction, R-OH represents an alcohol, and the product is the corresponding tert-butyldimethylsilyl ether .

The synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate typically involves the reaction of tert-butyldimethylsilyl chloride with silver trifluoromethanesulfonate. The reaction can be summarized as follows:

tert butyldimethylsilyl chloride+silver trifluoromethanesulfonatetert butyldimethylsilyl trifluoromethanesulfonate+silver chloride\text{tert butyldimethylsilyl chloride}+\text{silver trifluoromethanesulfonate}\rightarrow \text{tert butyldimethylsilyl trifluoromethanesulfonate}+\text{silver chloride}

This method provides a straightforward approach to produce the compound in high yield and purity .

Tert-butyldimethylsilyl trifluoromethanesulfonate finds extensive applications in organic synthesis, particularly for:

  • Protecting Groups: It is widely used for the protection of alcohols and amines during multi-step syntheses.
  • Synthesis of Complex Molecules: The compound facilitates the synthesis of complex organic molecules by enabling selective reactions.
  • Analytical Chemistry: It is utilized in gas chromatography for derivatization purposes, improving the volatility and detectability of analytes .

Research on interaction studies involving tert-butyldimethylsilyl trifluoromethanesulfonate has focused on its reactivity with various nucleophiles. The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, which are essential for synthesizing more complex structures. Additionally, studies have explored its compatibility with different solvents and reaction conditions to optimize its use in synthetic pathways .

Tert-butyldimethylsilyl trifluoromethanesulfonate belongs to a class of silylating agents that includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tert-butyldimethylsilyl chlorideSi(CH₃)₂C(CH₃)₃ClMore reactive than triflate; used for direct silylation.
Trimethylsilyl trifluoromethanesulfonateSi(CH₃)₃OSO₂CF₃Less sterically hindered; suitable for smaller nucleophiles.
Triisopropylsilyl trifluoromethanesulfonateSi(i-Pr)₃OSO₂CF₃Bulkier than tert-butyldimethylsilyl; offers different selectivity.

Tert-butyldimethylsilyl trifluoromethanesulfonate stands out due to its balance between steric hindrance and reactivity, making it particularly effective for protecting functional groups without significantly hindering subsequent reactions .

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

69739-34-0

Wikipedia

Tert-Butyldimethylsilyl trifluoromethanesulfonate

Dates

Modify: 2023-08-15

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